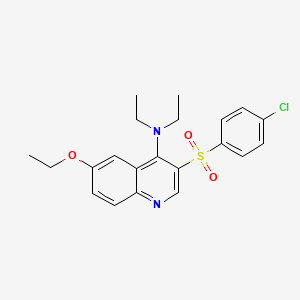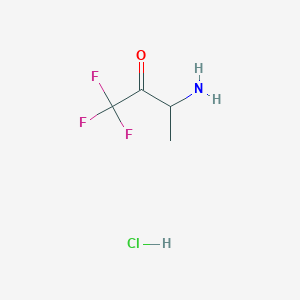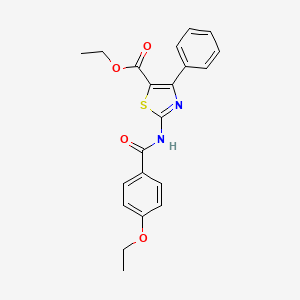![molecular formula C14H6F6N2O B2442766 5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile CAS No. 338758-36-4](/img/structure/B2442766.png)
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile (hereafter referred to as TFP) is a synthetic compound that has gained significant attention in the field of scientific research. TFP has been found to have potential applications in the areas of medicinal chemistry, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Azafluorene Derivatives and SARS-CoV-2 Inhibition
Azafluorene derivatives, possessing structural similarities to "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," have been synthesized and analyzed for their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. These compounds were evaluated through quantum chemical modeling and molecular docking analysis, suggesting potential applications in antiviral research against COVID-19. The study also discusses the compounds' physicochemical properties and drug-likeness behaviors, providing insights into their potential therapeutic applications (Venkateshan et al., 2020).
Chromenopyridine Derivatives in Corrosion Inhibition
Chromenopyridine derivatives, which are structurally related, have been studied for their corrosion inhibition properties on steel in acidic environments. This research demonstrates the potential of such compounds in industrial applications, particularly in protecting metals from corrosion. The study highlights the importance of structural elements in influencing corrosion inhibition efficiency and the potential for environmentally friendly corrosion inhibitors (Ansari et al., 2017).
Novel Intermediates for Trifluoromethylated Azaindazole Derivatives
The synthesis of "6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile," a closely related compound, demonstrates its utility as a versatile intermediate in creating trifluoromethylated N-heterocycles. This research underscores the significance of such intermediates in synthesizing compounds with potential pharmacological applications, emphasizing the role of trifluoromethyl groups in medicinal chemistry (Channapur et al., 2019).
Applications in Bulk-Heterojunction Solar Cells
Investigations into small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit, akin to "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," have revealed their utility in solution-processable bulk-heterojunction solar cells. These compounds, featuring electron-donating and accepting groups linked by rigidified π-spacers, show promise in enhancing the efficiency and performance of photovoltaic devices, indicating a potential application in renewable energy technologies (Gupta et al., 2015).
Antioxidant Properties of Pyridinols and Pyrimidinols
Research into 3-pyridinols and 5-pyrimidinols, which share core structural features with "5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile," has highlighted their effectiveness as radical-trapping antioxidants. These compounds, by virtue of their nitrogen incorporation, present a significant advancement in antioxidant technology, offering potential applications in materials science and pharmacology to protect against oxidative stress (Valgimigli et al., 2013).
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)8-2-1-3-10(4-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQKDVNWZWJTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2442684.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-6-yl]acetic acid](/img/structure/B2442688.png)





![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)

![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)

![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)